Schradan (Octamethylpyrophosphoramide, CAS 152-16-9), commonly referred to as OMPA, is a highly water-soluble, exceptionally stable organophosphate (OP) procured primarily as a specialized reference standard for toxicology, neurohistochemistry, and metabolic bioactivation studies. Unlike conventional OP esters, Schradan is a phosphorodiamide characterized by extreme hydrolytic stability in neutral to alkaline aqueous environments and complete water miscibility. In biochemical and pharmacological applications, it functions as a critical pro-inhibitor that requires cytochrome P450-mediated oxidative bioactivation to exert potent anticholinesterase activity. This unique metabolic dependency makes it an indispensable baseline material for differentiating direct versus metabolism-dependent enzyme inhibition, and for selectively isolating pseudocholinesterase activity in complex tissue assays[1].
Substituting Schradan with more common organophosphates like Parathion, Paraoxon, or TEPP fundamentally alters assay mechanics and stability profiles. Direct-acting OP inhibitors (e.g., Paraoxon, TEPP) immediately bind acetylcholinesterase in vitro, bypassing the metabolic activation step entirely, which invalidates studies specifically targeting hepatic P450 bioactivation pathways. Furthermore, standard pyrophosphate OPs like TEPP suffer from rapid aqueous hydrolysis with half-lives measured in hours, making them unsuitable for long-term aqueous formulations or extended tissue incubation protocols. Conversely, Schradan's unique phosphorodiamide structure confers exceptional resistance to neutral and alkaline hydrolysis, ensuring reproducible dosing, stable baseline metrics in prolonged experimental models, and complete aqueous miscibility for systemic translocation studies [1].
A critical procurement differentiator for Schradan is its extreme stability in aqueous solutions compared to structurally related pyrophosphates. While Tetraethyl pyrophosphate (TEPP) undergoes rapid hydrolysis in water with a half-life of approximately 7.5 hours at 25 °C, Schradan exhibits a measured half-life exceeding 10 years at pH 8 and 25 °C[1]. This robust resistance to alkaline and neutral hydrolysis allows researchers to prepare stable aqueous stock solutions and conduct prolonged tissue incubations without the rapid degradation artifacts typical of conventional OP reagents.
| Evidence Dimension | Aqueous hydrolytic half-life |
| Target Compound Data | >10 years (at pH 8, 25 °C) |
| Comparator Or Baseline | TEPP (~7.5 hours at pH 7, 25 °C) |
| Quantified Difference | >10,000-fold increase in aqueous half-life |
| Conditions | Aqueous buffer, 25 °C |
Enables the preparation of highly stable aqueous reference standards and long-duration incubation media without concentration loss or degradation artifacts.
Schradan is fundamentally differentiated from direct-acting OPs by its pro-inhibitor nature. In pure in vitro assays lacking metabolic enzymes, parent Schradan is a very weak acetylcholinesterase (AChE) inhibitor. However, upon oxidative metabolism (e.g., by hepatic cytochrome P450) to its hydroxymethyl or N-oxide derivative, its anticholinesterase potency increases by approximately 100,000-fold [1]. This massive activation differential makes Schradan a superior reference compound for evaluating liver microsome activity and P450-dependent toxification pathways, unlike Paraoxon which exhibits maximal AChE inhibition immediately upon contact.
| Evidence Dimension | Anticholinesterase potency shift post-metabolism |
| Target Compound Data | ~100,000-fold increase in inhibitory potency |
| Comparator Or Baseline | Paraoxon (Direct acting, ~1:1 potency ratio before/after liver microsome exposure) |
| Quantified Difference | 5 orders of magnitude difference in activation requirement |
| Conditions | In vitro AChE assay with vs. without hepatic microsome activation |
Essential for toxicology assays specifically designed to measure metabolic activation rates and liver enzyme function rather than direct receptor binding.
In neurohistochemical staining and vascular innervation studies, Schradan (OMPA) is specifically procured to irreversibly inhibit pseudocholinesterases (butyrylcholinesterase) while leaving true acetylcholinesterase (AChE) intact. When applied at concentrations of 10^-5 M to 10^-4 M, OMPA effectively neutralizes background pseudocholinesterase activity[1]. Compared to broad-spectrum inhibitors like Parathion, the use of OMPA in combination with specific AChE substrates allows for the precise, blank-reaction-controlled visualization of cholinergic nerve fibers without cross-reactivity.
| Evidence Dimension | Enzyme inhibition selectivity |
| Target Compound Data | Selective inhibition of pseudocholinesterases at 10^-5 M |
| Comparator Or Baseline | Parathion (Broad-spectrum inhibition of both AChE and BuChE) |
| Quantified Difference | High specificity for BuChE over AChE in tissue preparations |
| Conditions | Tissue whole-mount and cross-section incubations (6-15 h) |
Provides researchers with a precise chemical tool to isolate and quantify true acetylcholinesterase activity in complex tissue samples.
Schradan’s physical properties make it an ideal baseline for studying systemic translocation. Unlike Parathion, which has a very low water solubility of approximately 11-12 mg/L, Schradan is completely miscible in water[1]. This infinite aqueous solubility ensures that when applied to root systems or aqueous transport models, the compound is translocated unhindered through the xylem and phloem. This quantitative advantage in solubility makes Schradan a superior historical reference standard for calibrating the systemic uptake efficiency of agrochemicals.
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | Completely miscible (infinite solubility) |
| Comparator Or Baseline | Parathion (~11-12 mg/L) |
| Quantified Difference | Orders of magnitude higher solubility |
| Conditions | Standard ambient temperature and pressure (25 °C) |
Guarantees complete dissolution in aqueous dosing systems, eliminating precipitation artifacts in systemic uptake studies.
Utilizing Schradan's 100,000-fold potency shift post-metabolism to validate in vitro liver microsome activity and study pro-toxicant oxidative pathways, where direct-acting OPs like Paraoxon would bypass the metabolic step entirely [2].
Procuring OMPA as a selective pseudocholinesterase inhibitor (at 10^-5 M) to isolate and accurately map true acetylcholinesterase (AChE) activity in complex tissue matrices without broad-spectrum enzyme destruction [3].
Leveraging its >10-year half-life at pH 8 to create highly stable reference standards for prolonged environmental or toxicological testing, avoiding the rapid hydrolysis artifacts associated with compounds like TEPP [1].
Using its complete water miscibility as a positive control in plant physiology studies to measure the maximum theoretical systemic mobility of organophosphates, ensuring no precipitation in aqueous dosing systems [1].
Acute Toxic